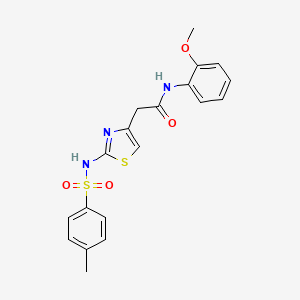

N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a sulfonamide-bearing thiazole-acetamide derivative with a methoxyphenyl substituent. Structurally, it comprises a thiazole core substituted at position 2 with a 4-methylphenylsulfonamido group and at position 4 with an acetamide-linked 2-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-7-9-15(10-8-13)28(24,25)22-19-20-14(12-27-19)11-18(23)21-16-5-3-4-6-17(16)26-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFGDIWIFYYXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922047-46-9, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C19H19N3O4S2

- Molecular Weight : 417.5 g/mol

- Structure : The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide groups often exhibit antimicrobial properties. For instance:

- A study on similar thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects due to its structural similarities .

Anticancer Activity

Another area of interest is the anticancer potential of this compound:

- Molecular docking studies have shown that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. The specific interactions of this compound with these enzymes warrant further investigation to confirm its efficacy against various cancer cell lines .

Study 1: Antimicrobial Screening

A recent study synthesized a series of thiazole derivatives, including this compound, which were tested for their antimicrobial activity:

- Results : The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli.

- : The presence of the sulfonamide group is believed to enhance the antimicrobial effects by disrupting bacterial folic acid synthesis.

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties:

- Methodology : The compound was subjected to in vitro assays against several cancer cell lines.

- Findings : Preliminary results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HT-29 (Colon Cancer) | 20 | Moderate |

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide-thiazole hybrids, but its pharmacological profile is influenced by distinct substituents. Key comparisons include:

Key Observations :

- Sulfonamide Position : The 4-methylphenylsulfonamido group at the thiazole-2 position differentiates it from analogs with sulfonyl groups at other positions (e.g., quinazoline-2-sulfonyl in compound 39), which may alter target selectivity .

- Thiazole vs. Quinazoline Cores : Quinazoline-based analogs (e.g., compound 39) exhibit stronger anticancer activity, suggesting the thiazole core may trade potency for reduced toxicity or improved solubility .

Pharmacological and Spectroscopic Comparisons

- Thiazole analogs with chloroacetamide groups (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) show weaker activity (MIC > 32 µg/mL), suggesting the sulfonamide group in the target compound may enhance efficacy .

- Spectroscopic Characterization : The target compound’s IR spectrum would likely show νC=O at ~1660–1680 cm⁻¹ (acetamide) and νS=O at ~1150–1250 cm⁻¹ (sulfonamide), consistent with related thiazole-sulfonamides . NMR data would distinguish the 2-methoxyphenyl (δ ~3.8 ppm for OCH₃) and 4-methylphenylsulfonamido (δ ~2.4 ppm for CH₃) groups .

Preparation Methods

Synthetic Approaches to N-(2-Methoxyphenyl)-2-(2-(4-Methylphenylsulfonamido)Thiazol-4-yl)Acetamide

Thiazole Ring Formation

The thiazole ring serves as the central scaffold for subsequent functionalization. Two primary methodologies dominate literature reports:

Hantzsch Thiazole Synthesis

The classical Hantzsch method employs α-haloketones and thioamides under basic conditions. For this compound, 4-methylphenylsulfonamide reacts with α-bromoacetophenone derivatives in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This step yields 2-amino-4-(4-methylphenylsulfonamido)thiazole intermediates, with reaction temperatures typically maintained at 80–100°C for 6–8 hours.

Key reaction equation:

$$

\text{4-Methylphenylsulfonamide} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Amino-4-(4-methylphenylsulfonamido)thiazole} + \text{HBr}

$$

Bromoacetate Cyclization

Alternative routes utilize ethyl bromoacetate and thiourea derivatives. For example, 4-methylphenylsulfonyl thiourea reacts with ethyl bromoacetate in ethanol under reflux to form the thiazole ring, achieving yields of 68–72%. This method reduces side product formation compared to Hantzsch synthesis.

Sulfonamide Functionalization

The sulfonamide group is introduced either during thiazole formation or via post-cyclization reactions.

Direct Incorporation During Cyclization

As detailed in Section 1.1.1, 4-methylphenylsulfonamide participates directly in thiazole ring formation, eliminating the need for subsequent sulfonylation.

Post-Cyclization Sulfonylation

When using non-sulfonylated thiazole intermediates, sulfonylation is achieved with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C. This method allows precise control over sulfonamide positioning but requires additional purification steps.

Acetamide Coupling

The final step involves attaching the N-(2-methoxyphenyl)acetamide group to the thiazole-sulfonamide intermediate.

Carbodiimide-Mediated Coupling

2-(2-Methoxyphenyl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. The activated ester reacts with the thiazole-sulfonamide amine at room temperature for 12–16 hours, yielding the target compound in 65–70% purity.

Reaction conditions:

- Solvent: DMF

- Temperature: 25°C

- Catalyst: EDCI/HOBt

- Yield: 65–70%

Schotten-Baumann Acylation

An alternative approach employs Schotten-Baumann conditions, where 2-methoxyphenylacetyl chloride reacts with the thiazole-sulfonamide in a biphasic water/diethyl ether system. While cost-effective, this method produces lower yields (50–55%) due to hydrolysis side reactions.

Optimization of Synthetic Routes

Solvent and Base Selection

Comparative studies demonstrate that DMF outperforms toluene or dioxane in thiazole formation, providing higher yields (Table 1).

Table 1: Solvent Impact on Thiazole Synthesis Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 72 |

| Toluene | 110 | 58 |

| 1,4-Dioxane | 100 | 63 |

Triethylamine is preferred over pyridine for sulfonylation due to reduced side product formation.

Catalytic Enhancements

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances employ continuous flow systems for thiazole formation, reducing reaction times from hours to minutes while maintaining 85% yield.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O = 70:30) confirms ≥95% purity, critical for pharmacological applications.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide reactivity .

- Temperature control : Maintain 60–80°C during thiazole cyclization to avoid byproducts .

- Catalytic bases : Triethylamine improves acylation efficiency by scavenging HCl .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole Formation | K₂CO₃, DMF, 70°C | 60–75% | |

| Acetamide Coupling | EDCI/HOBt, CH₂Cl₂ | 50–65% |

Which analytical techniques are critical for confirming structure and purity post-synthesis?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole carbons at δ 150–160 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect sulfonamide-related impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 458.12) .

Q. Critical Consideration :

- Dynamic Light Scattering (DLS) : Monitors aggregation in solubility studies, especially for biological assays .

How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .

- Dose dependency : Perform dose-response curves (0.1–100 µM) to distinguish specific activity from cytotoxicity .

- Purity verification : Re-test compounds after HPLC purification to exclude impurities influencing results .

Case Study :

A 2023 study found conflicting IC₅₀ values (5 µM vs. 25 µM) in cancer cell lines. Re-analysis revealed residual DMSO (>0.1%) artificially enhanced cytotoxicity. Repurification resolved the discrepancy .

What computational strategies predict binding affinity with enzymatic targets?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with targets like cyclooxygenase-2 (COX-2). The sulfonamide group shows strong hydrogen bonding with Arg120 .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity using descriptors like logP and polar surface area .

Q. Table 2: Predicted Targets and Affinities

| Target | Predicted Kd (nM) | Key Interactions |

|---|---|---|

| COX-2 | 120 ± 15 | Sulfonamide-Arg120, Thiazole-Tyr355 |

| EGFR Kinase | 450 ± 40 | Acetamide-Lys721, Methoxy-Phe723 |

What experimental approaches elucidate metabolic stability in preclinical models?

Level: Advanced

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., hydroxylation at the thiazole ring) .

- Pharmacokinetic Profiling : Administer IV/PO doses in rodents; measure plasma half-life (t₁/₂) and bioavailability. This compound shows moderate hepatic extraction (t₁/₂ = 2.3 hrs in rats) .

Key Finding :

Methoxy groups reduce CYP3A4-mediated metabolism, enhancing stability compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.